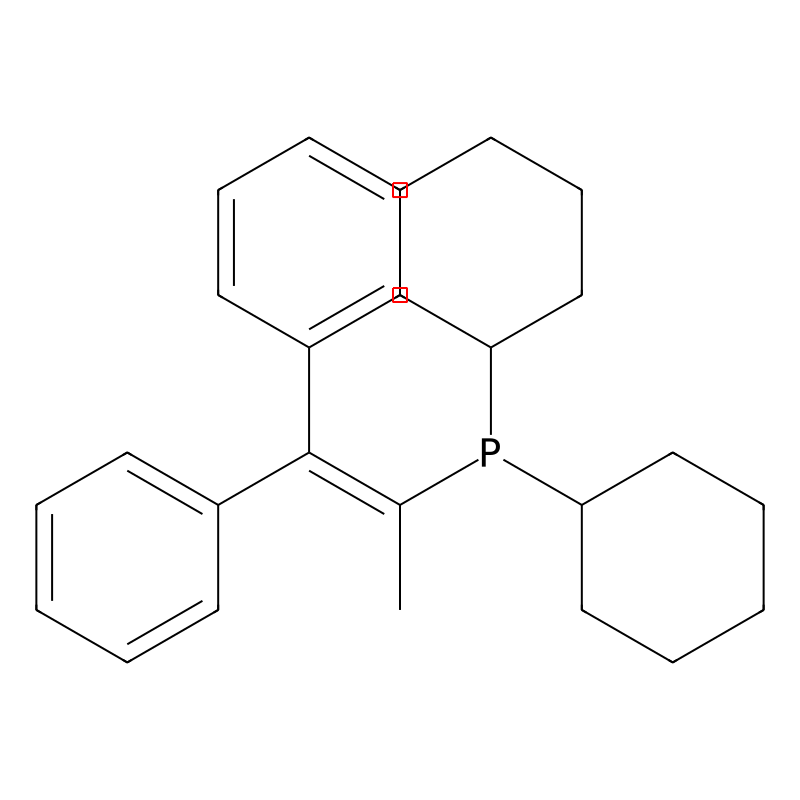

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling

Scientific Field: Organic Chemistry

Application Summary: Cy-vBRIDP is used as a ligand in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling method to synthesize carbon-carbon bonds.

Methods of Application: The reaction typically involves the use of a palladium catalyst, a base, and the Cy-vBRIDP ligand.

Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Application Summary: Cy-vBRIDP is used in the Buchwald-Hartwig amination, a palladium-catalyzed process used to form carbon-nitrogen bonds.

Methods of Application: The reaction involves the use of a palladium catalyst, a base, and the Cy-vBRIDP ligand.

Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the Buchwald-Hartwig amination.

Sonogashira Coupling

Application Summary: Cy-vBRIDP is used in the Sonogashira coupling, a reaction used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne.

Methods of Application: The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, a base, and the Cy-vBRIDP ligand.

Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the Sonogashira coupling.

[4 + 2] and [4 + 3] Cycloadditions in Gold-Catalyzed Reactions of Allene-Diene

Application Summary: Cy-vBRIDP is used in [4 + 2] and [4 + 3] cycloadditions in gold-catalyzed reactions of allene-diene.

Methods of Application: The reaction typically involves the use of a gold catalyst and the Cy-vBRIDP ligand.

Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the cycloadditions.

Palladium Catalyzed Coupling Reactions

Application Summary: Cy-vBRIDP is used in various palladium-catalyzed coupling reactions, including the Miyaura-Suzuki, Buchwald-Hartwig, Sonogashira, Heck, aryl etherification, and carbonylation reactions.

Methods of Application: The reaction typically involves the use of a palladium catalyst and the Cy-vBRIDP ligand.

Results or Outcomes: The use of Cy-vBRIDP in these reactions has been shown to improve the efficiency and versatility of the palladium-catalyzed coupling reactions.

Catalyst for Cycloaddition Reactions

Application Summary: Cy-vBRIDP is used as a catalyst for cycloaddition reactions.

Methods of Application: The reaction typically involves the use of a catalyst and the Cy-vBRIDP ligand.

Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the cycloaddition reactions.

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is a phosphine compound characterized by its complex structure, which includes a dicyclohexyl moiety and a diphenylpropene group. Its molecular formula is , and it has a molecular weight of approximately 324.41 g/mol. This compound is notable for its potential applications in catalysis, particularly in organic synthesis due to its ability to stabilize reactive intermediates and facilitate various chemical transformations .

The reactivity of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is largely attributed to the presence of the phosphorus atom, which can participate in multiple coordination modes. It can act as a nucleophile in reactions with electrophiles, and its phosphine functionality allows it to form complexes with transition metals, enhancing catalytic activity in reactions such as:

- Cross-coupling reactions: Serving as a ligand in palladium-catalyzed cross-coupling processes.

- Hydrophosphination: Reacting with alkenes or alkynes to introduce phosphine groups into organic molecules.

- Reduction reactions: Acting as a reducing agent in various organic transformations .

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through several methods:

- Phosphination of Alkenes: The reaction of dicyclohexylphosphine with suitable alkenes (such as 1,1-diphenylpropene) under controlled conditions.

- Stirring and Heating: The reaction mixture may require heating or stirring under inert atmosphere conditions to facilitate the formation of the desired product.

- Purification Techniques: After synthesis, purification can be achieved using column chromatography or recrystallization to isolate the pure compound .

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane finds applications in various fields:

- Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

- Organic Synthesis: A reagent in the synthesis of complex organic molecules.

- Material Science: Potential use in the development of new materials due to its unique chemical properties .

Interaction studies involving dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane primarily focus on its behavior as a ligand in coordination chemistry. These studies often examine how this compound interacts with different transition metals and how these interactions influence catalytic performance. The ability of this phosphine to stabilize metal complexes plays a crucial role in its effectiveness as a catalyst .

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane shares structural similarities with several other phosphine compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexyl groups | Simple structure; widely used as a ligand |

| Triphenylphosphine | Three phenyl groups | High stability; excellent ligand for transition metals |

| Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine | Triisopropyl-substituted phenyl group | Enhanced steric bulk; improves selectivity |

| Dicyclohexyl(2-(diphenylphosphino)-biphenylene) | Biphenylene structure | Unique electronic properties due to biphenylene |

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane's unique combination of dicyclohexyl and diphenylpropene functionalities allows for distinctive reactivity patterns not found in simpler phosphines or those with less steric hindrance .

The traditional synthesis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane relies on established organophosphorus chemistry principles that trace their origins to fundamental phosphorus halide substitution reactions. The most direct classical approach involves the sequential nucleophilic substitution of phosphorus trichloride with appropriately prepared organometallic reagents [1].

The initial synthetic pathway typically begins with phosphorus trichloride as the central electrophilic phosphorus source. This approach requires careful control of stoichiometry and reaction conditions to achieve selective substitution patterns. The process involves treating phosphorus trichloride with cyclohexylmagnesium bromide in a controlled manner to introduce the first two cyclohexyl substituents, followed by introduction of the substituted propenyl group [1] [2].

A key challenge in these original methodologies centers on the formation and handling of the intermediate chlorophosphines. The synthesis typically proceeds through dicyclohexylphosphine chloride as an intermediate, which then undergoes further substitution to introduce the complex alkenyl substituent containing the diphenyl functionality [2]. Temperature control proves critical throughout these transformations, as excessive heat can lead to decomposition of sensitive organophosphorus intermediates.

The original synthesis protocols also required extensive purification procedures, often involving distillation under reduced pressure or chromatographic separation. These methods, while effective, presented scalability challenges due to the air-sensitive nature of the intermediates and the need for inert atmosphere techniques throughout the entire synthetic sequence [2].

Modern Modifications Using Grignard Reagent Approaches

Contemporary synthetic approaches to dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane have benefited substantially from advances in organometallic chemistry, particularly in the optimization of Grignard reagent-based methodologies. These modern approaches offer improved yields, enhanced selectivity, and more practical operating conditions compared to earlier methods [3] [4].

The refined Grignard approach typically employs a systematic strategy where chlorodiphenylphosphine serves as the initial electrophilic substrate. This compound reacts with carefully prepared cyclohexylmagnesium chloride or bromide under controlled conditions to form the desired phosphine [5]. The key advancement in modern methodologies involves the precise control of temperature, typically maintaining reactions at temperatures between negative ten and zero degrees Celsius to minimize side reactions and overalkylation [5] [4].

Recent studies have demonstrated that the choice of Grignard reagent significantly impacts both yield and selectivity. Cyclohexylmagnesium chloride has proven superior to other alkyl Grignard reagents for this particular transformation, providing yields in the range of sixty-two to eighty-six percent under optimized conditions [5]. The improved performance stems from the optimal balance between nucleophilicity and steric hindrance provided by the cyclohexyl group.

Modern Grignard-based syntheses also incorporate advanced purification techniques that avoid the need for chromatographic separation. Simple precipitation and recrystallization procedures have been developed that allow for the isolation of high-purity products while maintaining the integrity of the sensitive phosphine functionality [5]. These improvements represent significant advances in terms of both economic efficiency and environmental impact.

The introduction of the substituted propenyl group containing the diphenyl functionality requires specialized organomagnesium reagents prepared from the corresponding organic halides. The preparation of these reagents demands careful attention to the electronic properties of the aromatic systems and their influence on the reactivity of the resulting organometallic species [4].

Stereoselective Synthesis Challenges and Solutions

The synthesis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane presents unique stereochemical challenges due to the presence of both the chiral phosphorus center and the stereogenic elements within the propenyl substituent. These challenges have driven the development of sophisticated stereoselective synthetic methodologies that represent some of the most advanced techniques in organophosphorus chemistry [6] [7].

The primary stereochemical challenge arises from the necessity to control the configuration at the phosphorus atom while simultaneously managing the stereochemistry of the alkenyl substituent. Traditional approaches often resulted in mixtures of stereoisomers that required extensive separation procedures. Modern stereoselective approaches address these issues through the use of chiral auxiliaries and asymmetric catalytic methods [6] [8].

One significant advancement involves the use of chiral amino alcohol templates for the stereoselective formation of phosphorus-carbon bonds. These methods rely on the formation of cyclic intermediates that enforce specific stereochemical outcomes through conformational constraints [7] [9]. The key breakthrough came with the recognition that appropriately designed chiral auxiliaries could direct the stereochemical course of nucleophilic substitution reactions at phosphorus centers.

The development of stereoselective methods has also benefited from advances in mechanistic understanding of phosphorus stereochemistry. Detailed studies have revealed that nucleophilic substitution at phosphorus typically proceeds with inversion of configuration, similar to carbon chemistry, but with additional complications arising from the ability of phosphorus to adopt higher coordination numbers [7]. This understanding has enabled the rational design of synthetic sequences that exploit these mechanistic features to achieve high levels of stereocontrol.

Recent methodological developments have incorporated the use of chiral catalysts for asymmetric phosphine synthesis. These approaches offer the potential for creating enantiomerically enriched products without the need for stoichiometric chiral auxiliaries [6] [10]. The success of these methods depends critically on the design of catalysts that can effectively discriminate between competing reaction pathways while maintaining high levels of chemical efficiency.

Large-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane requires careful consideration of numerous factors including safety, cost-effectiveness, environmental impact, and product quality consistency. These considerations have driven the development of specialized manufacturing processes that address the unique challenges associated with organophosphorus compound production [2] [11].

Safety considerations represent perhaps the most critical aspect of large-scale organophosphorus synthesis. Many phosphorus compounds exhibit significant toxicity and air sensitivity, requiring specialized handling procedures and containment systems [2]. The industrial synthesis of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane demands rigorous inert atmosphere techniques throughout the entire manufacturing process, from raw material handling through final product packaging.

Economic factors play a crucial role in determining the viability of different synthetic approaches at manufacturing scale. The cost of raw materials, particularly specialized organometallic reagents and phosphorus starting materials, represents a significant component of overall production costs [11] [12]. Industrial processes have been optimized to minimize waste streams and maximize atom economy, with particular attention to the recovery and recycling of phosphorus-containing materials.

Environmental considerations have become increasingly important in the design of large-scale organophosphorus manufacturing processes. Traditional methods often generated significant quantities of halogenated waste products and required the use of environmentally problematic solvents [2]. Modern industrial approaches incorporate green chemistry principles, utilizing more environmentally benign solvents and developing waste minimization strategies.

Quality control represents another critical aspect of large-scale production. The complex nature of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane synthesis requires sophisticated analytical methods to ensure product purity and consistency [2]. Industrial processes incorporate in-line monitoring techniques and automated quality control systems to maintain stringent specifications required for catalytic applications.

The scalability of purification procedures presents unique challenges for organophosphorus compounds. Laboratory-scale methods often rely on chromatographic techniques that are impractical for industrial implementation [2]. Manufacturing processes have been developed that utilize alternative purification strategies including crystallization, distillation, and extraction procedures specifically optimized for large-scale operation.

Temperature control assumes critical importance in large-scale synthesis due to the potential for runaway reactions and the formation of undesired byproducts [2]. Industrial processes incorporate sophisticated heat management systems and automated monitoring to ensure consistent temperature profiles throughout large-volume reactions.

The handling and storage of air-sensitive organophosphorus compounds at manufacturing scale requires specialized infrastructure including inert gas distribution systems, specialized packaging materials, and controlled atmosphere storage facilities [11]. These requirements significantly impact both capital investment and operating costs for industrial production facilities.

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural elucidation of organophosphorus compounds [1] [2]. For dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, three primary nuclei provide critical analytical information.

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane exhibits characteristic signals across multiple chemical shift regions [3] [4]. The cyclohexyl substituents generate complex multipets in the aliphatic region between 1.0-2.0 parts per million, arising from the overlapping signals of twelve cyclohexyl hydrogen atoms [5]. These signals typically appear as broad, overlapping multets due to the conformational flexibility and multiple coupling pathways inherent in cyclohexyl rings.

The aromatic protons from the diphenyl substituents manifest as characteristic signals in the downfield region between 7.0-7.5 parts per million [4] [6]. These aromatic hydrogen atoms produce the expected multets associated with ortho, meta, and para substitution patterns on the benzene rings. The vinyl proton associated with the 1,1-diphenylprop-1-en-2-yl moiety appears in the intermediate region between 5.0-6.5 parts per million, providing a distinctive diagnostic signal for this structural fragment.

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [3] [5]. The aliphatic carbon atoms of the cyclohexyl rings appear in the typical range of 25-35 parts per million, with phosphorus-31 coupling effects potentially observable as small satellite peaks or line broadening. The aromatic carbon atoms from the diphenyl groups resonate in the characteristic aromatic region between 125-140 parts per million, with individual carbon environments potentially resolved depending on substitution patterns and coupling to phosphorus-31.

The vinyl carbon atoms of the 1,1-diphenylprop-1-en-2-yl fragment appear in the alkene region between 110-150 parts per million. These carbon signals may exhibit phosphorus-31 coupling, particularly for carbons directly bonded to phosphorus, which can provide valuable connectivity information [5] [7].

Phosphorus-31 Nuclear Magnetic Resonance Data

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy represents the most diagnostic technique for organophosphorus compound characterization [1] [2] [8]. Tertiary phosphines typically exhibit chemical shifts in the range of -40 to +20 parts per million, with the exact position dependent on the electronic and steric environment around the phosphorus center [8] [9].

For dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, the phosphorus-31 chemical shift provides information about the coordination environment and electronic properties of the phosphorus atom [2] [10]. The presence of both electron-donating cyclohexyl groups and aromatic substituents creates a unique electronic environment that influences the observed chemical shift. Routine phosphorus-31 Nuclear Magnetic Resonance spectra are typically recorded with proton decoupling to eliminate complex coupling patterns and provide clean singlet signals [1] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [11] [12]. The molecular ion peak for dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane appears at mass-to-charge ratio 390, corresponding to the molecular formula C₂₇H₃₅P.

Primary Fragmentation Pathways

The fragmentation behavior of organophosphorus compounds follows predictable patterns based on bond strengths and stability of resulting fragments [11] [13]. The most common fragmentation involves loss of cyclohexyl groups through alpha-cleavage at phosphorus-carbon bonds, producing fragments at mass-to-charge ratio 307 corresponding to [M-83]⁺. Similarly, loss of phenyl groups through benzylic cleavage generates fragments at mass-to-charge ratio 313 corresponding to [M-77]⁺.

The diphenylprop fragment, representing the 1,1-diphenylprop-1-en-2-yl moiety, appears in the mass range of 195-220, providing confirmation of this structural unit. These fragments often exhibit moderate to high relative intensities due to the stability imparted by aromatic delocalization [11] [12].

Base Peak Formation

The most intense peaks in the mass spectrum typically correspond to the most stable fragment ions [11]. For dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, the cyclohexyl fragment at mass-to-charge ratio 83 and the phenyl fragment at mass-to-charge ratio 77 often serve as base peaks due to their high stability and favorable formation pathways. These fragments represent the most thermodynamically stable products of the fragmentation process.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides detailed information about molecular structure through characteristic absorption and scattering patterns [14] [15]. Both infrared and Raman spectroscopy offer complementary information about vibrational modes in dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane.

Infrared Spectroscopic Analysis

The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups and vibrational modes [15] [16]. The saturated carbon-hydrogen stretching vibrations of the cyclohexyl groups appear as strong absorptions in the region 2850-2950 wavenumbers per centimeter [16] [17]. These bands typically show high intensity due to the large number of equivalent carbon-hydrogen bonds and their significant dipole moment changes during vibration.

Aromatic carbon-hydrogen stretching vibrations manifest as medium-weak absorptions between 3000-3100 wavenumbers per centimeter [16] [17]. The aromatic carbon-carbon stretching modes appear in the fingerprint region between 1500-1600 wavenumbers per centimeter, while vinyl carbon-carbon stretching occurs at higher frequencies around 1620-1680 wavenumbers per centimeter [16].

The phosphorus-carbon stretching vibrations provide diagnostic information about the organophosphorus framework, appearing in the region 700-900 wavenumbers per centimeter [15] [18]. These bands exhibit medium to strong intensity and serve as characteristic markers for organophosphorus compounds. Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions between 680-900 wavenumbers per centimeter and provide information about substitution patterns on the aromatic rings [16] [17].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information, particularly highlighting symmetric vibrations and polarizable bonds [14] [19]. The aromatic carbon-carbon stretching modes appear as strong Raman bands between 1580-1620 wavenumbers per centimeter due to their high polarizability and symmetric nature [19] [20].

The phosphorus-carbon stretching vibrations exhibit high Raman activity in the region 650-750 wavenumbers per centimeter, reflecting the high polarizability of phosphorus-carbon bonds [19] [21]. Ring breathing modes of the cyclohexyl groups produce strong symmetric vibrations between 800-900 wavenumbers per centimeter, while aromatic ring breathing modes appear at 990-1020 wavenumbers per centimeter [19] [20].

Low-frequency vibrational modes below 600 wavenumbers per centimeter provide information about skeletal deformations and intermolecular interactions [19] [22]. These modes exhibit variable intensity depending on the specific vibrational character and molecular environment.

X-ray Photoelectron Spectroscopy of Phosphorus Center

X-ray Photoelectron Spectroscopy provides surface-sensitive elemental and chemical state information [23] [24]. For dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, the phosphorus 2p region offers the most diagnostic information about the phosphorus center.

Phosphorus 2p Analysis

The phosphorus 2p photoelectron peak appears as a characteristic doublet due to spin-orbit coupling [23] [24]. The phosphorus 2p₃/₂ component typically appears at binding energies between 130-135 electron volts, while the phosphorus 2p₁/₂ component appears approximately 0.86 electron volts higher in binding energy [24] [25]. This doublet separation provides confirmation of the phosphorus oxidation state and chemical environment.

For tertiary phosphines in the phosphorus(III) oxidation state, the binding energies fall within the lower end of this range, distinguishing them from phosphorus(V) compounds such as phosphine oxides, which exhibit higher binding energies [23] [26]. The chemical shift of the phosphorus 2p peaks provides information about the electronic environment and bonding characteristics of the phosphorus center.

Carbon 1s Environmental Analysis

The carbon 1s region exhibits multiple components corresponding to different carbon environments [24] [25]. Aliphatic carbon atoms from the cyclohexyl groups appear at approximately 284.8 electron volts, while aromatic carbon atoms exhibit slightly higher binding energies around 285.0 electron volts [24]. These small chemical shifts reflect the different electronic environments and hybridization states of the carbon atoms.

Surface Sensitivity Considerations

X-ray Photoelectron Spectroscopy provides information from the outermost 2-10 nanometers of the sample surface [23] [24]. This surface sensitivity makes the technique particularly valuable for detecting surface oxidation or contamination that might not be apparent through bulk analytical techniques. For organophosphorus compounds, surface oxidation of phosphorus centers represents a common degradation pathway that can be monitored through X-ray Photoelectron Spectroscopy analysis [23] [27].